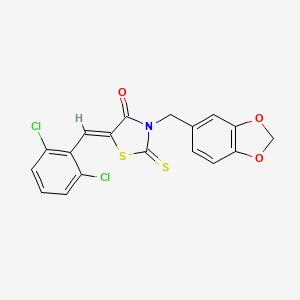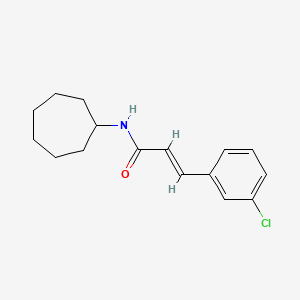![molecular formula C23H23ClN4O3 B10897991 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B10897991.png)
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazole ring, an oxazole ring, and a carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chlorobenzyl group. The oxazole ring is then synthesized and attached to the pyrazole ring. Finally, the carboxamide group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce various alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar ester functional group.
Cyproheptadine: A compound with a similar pyrazole ring structure.
Uniqueness
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties not found in simpler compounds like ethyl acetoacetate or cyproheptadine.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H23ClN4O3 |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C23H23ClN4O3/c1-14-22(15(2)28(26-14)13-16-8-4-6-10-18(16)24)25-23(29)21-12-19(27-31-21)17-9-5-7-11-20(17)30-3/h4-11,21H,12-13H2,1-3H3,(H,25,29) |
InChI Key |
UAFIWCHHJCXTDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)C3CC(=NO3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-{[2-(benzyloxy)naphthalen-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10897911.png)
![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B10897917.png)
![4-{5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid](/img/structure/B10897930.png)
![2-[(4-tert-butylcyclohexyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B10897933.png)
![2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B10897939.png)
![4-bromo-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10897948.png)
![Methyl 4-[1-oxo-5-phenyl-3-thioxo-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carbolin-2(3H)-YL]benzoate](/img/structure/B10897950.png)
![2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B10897959.png)

![N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10897972.png)
![2,2-dichloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-methylcyclopropanecarboxamide](/img/structure/B10897973.png)

![2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10897982.png)
